In Vitro MOR Efficacy (Emax) Superior to AP-238 and Para-Methyl AP-237
In a head-to-head β-arrestin2 recruitment assay, 2-methyl bucinnazine demonstrated the highest efficacy (Emax = 125% relative to hydromorphone) among all tested cinnamylpiperazines, surpassing AP-238 (Emax = 91.3%) and para-methyl AP-237. This indicates a greater ability to activate downstream signaling upon receptor binding [1].
| Evidence Dimension | MOR activation efficacy (Emax) |
|---|---|
| Target Compound Data | Emax = 125% (relative to hydromorphone) |
| Comparator Or Baseline | AP-238: Emax = 91.3%; para-methyl AP-237: Emax value not explicitly reported but lower than 2-methyl AP-237 |
| Quantified Difference | 33.7 percentage points higher than AP-238 |
| Conditions | βarr2 recruitment assay in HEK293T cells, expressed as % of hydromorphone response |
Why This Matters
Higher efficacy at a given receptor occupancy can translate to a greater maximal analgesic effect, a critical parameter for applications where full receptor activation is required.
- [1] Fogarty, M. F. et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701-1710. View Source
